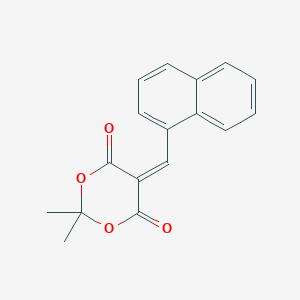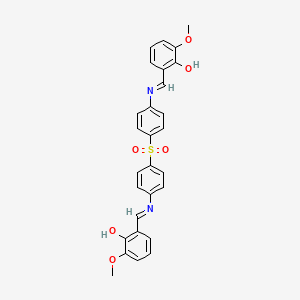
2,2-Dimethyl-5-(1-naphthylmethylene)-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-(1-naphthylmethylene)-1,3-dioxane-4,6-dione is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a dioxane ring fused with a naphthyl group, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(1-naphthylmethylene)-1,3-dioxane-4,6-dione typically involves the condensation of 1-naphthaldehyde with dimethyl malonate in the presence of a base, followed by cyclization. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent and base may vary depending on the scale and specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-5-(1-naphthylmethylene)-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
2,2-Dimethyl-5-(1-naphthylmethylene)-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-5-(1-naphthylmethylene)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Inhibition or activation of specific biochemical pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the naphthyl group, making it less complex.
1-Naphthylmethylene derivatives: Similar structure but different functional groups.
Uniqueness
2,2-Dimethyl-5-(1-naphthylmethylene)-1,3-dioxane-4,6-dione stands out due to its unique combination of a dioxane ring and a naphthyl group, providing distinct chemical and biological properties.
Propriétés
Numéro CAS |
75804-52-3 |
|---|---|
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
2,2-dimethyl-5-(naphthalen-1-ylmethylidene)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C17H14O4/c1-17(2)20-15(18)14(16(19)21-17)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-10H,1-2H3 |
Clé InChI |
MTBTVQIKHNOSNR-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=O)C(=CC2=CC=CC3=CC=CC=C32)C(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]-](/img/structure/B11951556.png)


![2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11951571.png)
![4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B11951582.png)







![N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11951627.png)

